2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC14811947
Molecular Formula: C22H20N2O6
Molecular Weight: 408.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N2O6 |
|---|---|
| Molecular Weight | 408.4 g/mol |
| IUPAC Name | 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C22H20N2O6/c1-27-18-6-3-14(11-20(18)28-2)16-5-8-22(26)24(23-16)13-17(25)15-4-7-19-21(12-15)30-10-9-29-19/h3-8,11-12H,9-10,13H2,1-2H3 |
| Standard InChI Key | OWIVCBQKHITIGH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCO4)OC |
Introduction
Chemical Identity and Structural Features
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (molecular formula: , molecular weight: 408.4 g/mol) features a pyridazin-3(2H)-one ring substituted at positions 2 and 6. The 2-position is occupied by a 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl group, while the 6-position bears a 3,4-dimethoxyphenyl substituent. Its IUPAC name systematically describes this arrangement: 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCO4)OC |
| Standard InChIKey | OWIVCBQKHITIGH-UHFFFAOYSA-N |
| PubChem CID | 49657674 |
| Topological Polar Surface | 94.9 Ų |
The benzodioxin moiety (a fused bicyclic ether system) and the dimethoxyphenyl group contribute to the compound’s lipophilicity, as evidenced by its topological polar surface area of 94.9 Ų. The pyridazinone ring, a six-membered diunsaturated diamine, provides hydrogen-bonding sites critical for receptor interactions .
Pharmacological Significance and Receptor Interactions
Although direct bioactivity data for this compound is unavailable, structural analogs provide insights into potential mechanisms. Pyridazinones bearing arylpiperazine substituents exhibit affinity for α1-adrenoceptors (α1-ARs) and serotonin receptors (5-HT1A), suggesting dual modulation of cardiovascular and CNS pathways .
α1-Adrenoceptor Antagonism
The 3,4-dimethoxyphenyl group aligns with pharmacophore models for α1-AR antagonists, where methoxy substituents enhance binding through hydrophobic interactions with transmembrane helices . In WB4101-related benzodioxanes, the benzodioxin moiety contributes to nanomolar affinity at α1-AR subtypes, likely via π-π stacking with phenylalanine residues in the receptor’s orthosteric site .
Serotonergic Activity
Pyridazinones substituted with aryl groups demonstrate moderate 5-HT1A affinity (Ki ≈ 100–500 nM), potentially attributable to hydrogen bonding between the pyridazinone carbonyl and serine residues in the receptor’s third transmembrane domain . The dimethoxyphenyl group may further stabilize interactions through van der Waals contacts.
Structure-Activity Relationships (SAR)
Key structural determinants of activity in related compounds include:
-
Pyridazinone Ring: Essential for maintaining planarity and hydrogen-bond acceptor capacity. Replacement with pyridine or pyrimidine reduces α1-AR affinity .
-
Benzodioxin Moiety: Enhances lipophilicity and π-stacking potential. Saturation of the dioxin ring (as in 2,3-dihydro-1,4-benzodioxin) improves metabolic stability compared to fully aromatic systems .
-
Methoxy Substituents: Ortho and para methoxy groups on the phenyl ring optimize receptor fit. Meta substitution diminishes activity, as seen in 6-(3-methoxyphenyl) analogs .
Therapeutic Implications and Future Directions
Given the pharmacological profile of analogs, this compound may warrant evaluation in:
-
Hypertension: α1-AR antagonism reduces vascular resistance.
-
Depression: Dual 5-HT1A/α1-AR modulation could enhance antidepressant efficacy.
Further studies should prioritize:
-
In Vitro Receptor Binding Assays: Quantify affinity at α1-AR subtypes and 5-HT receptors.
-
ADMET Profiling: Assess metabolic stability, particularly regarding the benzodioxin fragment’s susceptibility to oxidative cleavage.
-
In Vivo Efficacy Models: Test antihypertensive or anxiolytic effects in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume